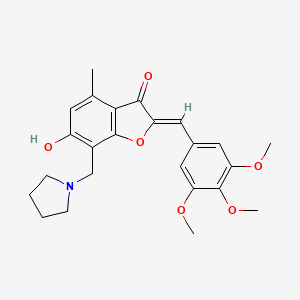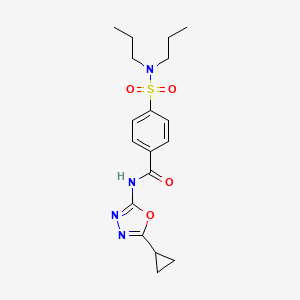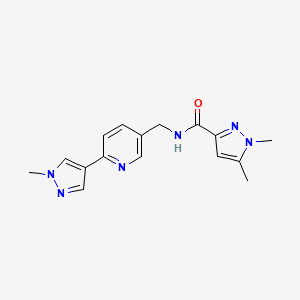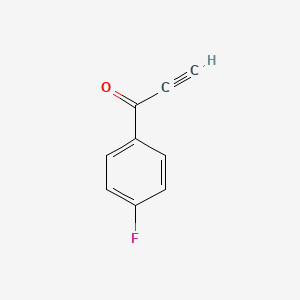![molecular formula C20H15BrClN5O3 B3003092 2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1894995-31-3](/img/structure/B3003092.png)
2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are heterocyclic compounds, meaning they contain a ring structure made up of multiple types of atoms, in this case, carbon and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrazolo[3,4-d]pyrimidine core, with various substituents attached to it. These include a 4-bromophenyl group, a 3-chloro-4-methoxyphenyl group, and an acetamide group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role.科学的研究の応用
The compound 2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide has several potential applications in scientific research based on its structural characteristics and the activities of similar compounds. Here’s a detailed analysis focusing on six unique applications:
Cancer Research
Pyrazolo[3,4-d]pyrimidine derivatives have shown promise as CDK2 inhibitors in cancer treatment . CDK2 is a critical enzyme in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. This compound’s structure suggests it could be synthesized and tested for its cytotoxic activities against various cancer cell lines, potentially offering a new avenue for targeted cancer therapies.
Neuroprotective Studies
Compounds with similar structures have been investigated for their anti-neurotoxic potential . The compound could be studied for its ability to inhibit acetylcholinesterase (AchE), an enzyme involved in nerve pulse transmission. Inhibition of AchE is a strategy for treating neurodegenerative diseases like Alzheimer’s, making this compound a candidate for neuroprotective drug development.
Antioxidant Activity
Oxidative stress is implicated in various diseases, and antioxidants are crucial for mitigating this stress. The related pyrazoline derivatives have been reported to possess antioxidant properties . This compound could be explored for its efficacy in reducing oxidative stress markers in cellular models, contributing to the understanding of its therapeutic potential against oxidative damage.
Anti-inflammatory Applications
Inflammation is a common pathway in many chronic diseases. Pyrazoline derivatives have demonstrated anti-inflammatory activities . Research into this compound could involve evaluating its effectiveness in modulating inflammatory responses in vitro and in vivo, which could lead to new treatments for inflammatory conditions.
Antimicrobial and Antifungal Properties
The structural analogs of this compound have shown antibacterial and antifungal effects . It would be valuable to assess the antimicrobial potential of this compound against a range of pathogens, which could lead to the development of new antibiotics or antifungal agents.
Fish Aquaculture Health
Interestingly, similar compounds have been studied for their biological activities on fish, such as rainbow trout alevins . This compound could be researched for its effects on fish health and growth, potentially improving aquaculture practices and fish welfare.
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Related compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition can result in apoptosis induction within cells .
Biochemical Pathways
Compounds with similar structures have shown to affect pathways related tocell cycle regulation and apoptosis . The inhibition of CDK2 can disrupt the normal cell cycle, leading to cell death .
Result of Action
Related compounds have shown to have cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively .
将来の方向性
特性
IUPAC Name |
2-[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrClN5O3/c1-30-17-7-4-13(8-16(17)22)25-18(28)10-26-11-23-19-15(20(26)29)9-24-27(19)14-5-2-12(21)3-6-14/h2-9,11H,10H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUOOHUVVTUXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)

![2-[(2-Ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B3003016.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)



![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide](/img/structure/B3003025.png)
![[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3003026.png)
![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)